The synthesis of 3,5-ADB-4en-PFUPPYCA involves several chemical reactions typical for the production of synthetic cannabinoids. The methods commonly used include:
The molecular structure of 3,5-ADB-4en-PFUPPYCA can be represented by its chemical formula and structural diagram. The compound features a pyrazole core, which is characteristic of many synthetic cannabinoids.
Key data regarding its molecular structure includes:
The structural representation aids in understanding how this compound interacts with cannabinoid receptors at a molecular level .
3,5-ADB-4en-PFUPPYCA participates in various chemical reactions typical of synthetic cannabinoids:
Detailed studies on these reactions often involve in vitro experimentation using cell lines expressing cannabinoid receptors .
The mechanism of action for 3,5-ADB-4en-PFUPPYCA involves its agonistic activity at cannabinoid receptors. Upon binding to these receptors:
Research indicates that 3,5-ADB-4en-PFUPPYCA exhibits significant potency at these receptors compared to other synthetic cannabinoids .
3,5-ADB-4en-PFUPPYCA has been primarily studied for its potential use as a research chemical. Its applications include:
Due to its potent effects on cannabinoid receptors, it serves as a valuable tool for understanding the pharmacodynamics of synthetic cannabinoids and their implications for public health .
3,5-ADB-4en-PFUPPYCA (systematic name: (S)-N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-3-(4-fluorophenyl)-1-(pent-4-en-1-yl)-1H-pyrazole-5-carboxamide) represents an emerging subclass of synthetic cannabinoid receptor agonists (SCRAs) characterized by a monocyclic pyrazole core. Its molecular formula is C₂₁H₂₇FN₄O₂, with a molecular weight of 386.46 g/mol [5] [10]. This compound belongs to a structurally distinct group of SCRAs that diverges from conventional indole or indazole-based scaffolds, reflecting a deliberate shift in designer drug engineering aimed at circumventing legislative controls [2].
Table 1: Key Structural Features of 3,5-ADB-4en-PFUPPYCA
Feature | Chemical Group | Structural Significance |
---|---|---|
Core structure | Pyrazole ring | Differentiates from traditional indole/indazole SCRAs |
Head group | Tert-leucinamide (ADB variant) | Influences cannabinoid receptor affinity |
Linker moiety | Pent-4-en-1-yl chain | Bypasses alkyl chain length restrictions in bans |
Aromatic adjunct | 4-Fluorophenyl group | Modifies potency and metabolic stability |
First identified in seized materials from Scottish prisons in July 2021, 3,5-ADB-4en-PFUPPYCA appeared concurrently with analogs like 5F-3,5-AB-PFUPPYCA, indicating strategic diversification of SCRA templates in response to international monitoring [2]. Its detection preceded formal notification to the European Union Early Warning System (December 2021), underscoring the accelerated pace of new psychoactive substance introduction [2]. This compound exemplifies the "resurgence" of SCRAs documented in forensic literature, where structurally innovative compounds penetrate markets despite declining use of earlier-generation synthetic cannabinoids [6].
Vulnerable populations, particularly incarcerated individuals, represent early adoption clusters for such compounds due to drug screening evasion needs and restricted access to traditional cannabis. The 2021-2022 Scottish Prison Service seizures revealed 3,5-ADB-4en-PFUPPYCA infused onto paper matrices—a stealth administration method aligning with prison drug trafficking patterns [2] [3]. User demographic studies indicate that 93% of SCRA consumers are male, with 47.7% having incomplete secondary education and 18.6% experiencing homelessness, highlighting socioeconomic drivers of use [3].
China's class-wide ban on synthetic cannabinoid receptor agonists, implemented in 2021, prohibited seven core scaffolds commonly associated with indole- and indazole-based SCRAs [2]. This generic legislation specifically targeted:
Table 2: Impact of China's 2021 Generic Ban on Synthetic Cannabinoid Receptor Agonist Markets
Regulatory Context | Pre-Ban Dominant Scaffolds | Post-Ban Emergent Scaffolds | Evasion Mechanism |
---|---|---|---|
Chinese generic legislation (2021) | Indole/indazole derivatives | Pyrazole cores (e.g., 3,5-ADB-4en-PFUPPYCA) | Exclusion of pyrazole from prohibited cores |
Controlled linker lengths (e.g., pentyl) | 5-fluoropentyl chains | Pent-4-en-1-yl unsaturated chains | Non-standard alkyl substituents |
Positional isomer restrictions | 5,3-regioisomers | 3,5-regioisomers | Unregulated stereochemical orientation |
The 3,5-ADB-4en-PFUPPYCA structure directly exploits loopholes in this framework through three evasion-focused design elements:
This strategic molecular innovation exemplifies "ban evasion chemistry," where slight structural modifications create legally distinct entities with retained psychoactivity. The pent-4-en-1-yl linker—a rarely encountered group in pre-ban synthetic cannabinoids—demonstrates traffickers' awareness of chemical control lists and capacity for rapid structural adaptation [2]. Forensic analyses confirm that such structurally novel SCRAs now constitute approximately 11% of the European synthetic cannabinoid market, with prevalence concentrated in populations seeking to avoid positive drug tests [6].
Critical knowledge deficits exist regarding 3,5-ADB-4en-PFUPPYCA's biological activity and detectability, hampering clinical and forensic responses:
Pharmacological characterization gaps:
Forensic science challenges:
Table 3: Critical Research Priorities for 3,5-ADB-4en-PFUPPYCA
Knowledge Domain | Specific Gap | Required Methodology | Impact of Resolution |
---|---|---|---|
Pharmacodynamics | Cannabinoid receptor subtype activation potency | Live cell β-arrestin recruitment assays | Predict psychoactive effects and abuse liability |
Toxicokinetics | Metabolic pathways and major metabolites | In vitro hepatocyte incubation; HRMS analysis | Identify urinary biomarkers for drug testing |
Forensic detection | Differentiation from positional isomers | Chiral chromatography and NMR studies | Improve accuracy of seizure reporting |
Supply chain dynamics | Synthesis precursors and manufacturing regions | Isotopic labeling and impurity profiling | Disrupt trafficking networks |
The absence of fundamental pharmacological data creates significant public health blind spots. Unlike well-studied synthetic cannabinoids, 3,5-ADB-4en-PFUPPYCA's interaction profiles with non-cannabinoid targets (e.g., serotonin receptors) remain unmapped, precluding mechanistic explanations for clinical observations in intoxicated patients [2] [6]. Furthermore, its thermal degradation products—a concern in smoked preparations—are completely uncharacterized, despite known pyrolytic hazards in structurally related compounds [2]. These deficits collectively hinder evidence-based clinical management, rational legislative scheduling, and international surveillance coordination for this emerging substance.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7